molecular formula C13H19BrO B6260531 1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene CAS No. 1341316-44-6

1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene

Cat. No.: B6260531
CAS No.: 1341316-44-6
M. Wt: 271.2
InChI Key:
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Description

1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a bromoalkyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene typically involves the alkylation of a methoxybenzene derivative with a bromoalkyl compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxybenzene, followed by the addition of the bromoalkyl compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromo group can be reduced to form the corresponding alkyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve heating in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and alkylamines.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.

    Reduction Reactions: Products include the corresponding alkyl derivatives.

Scientific Research Applications

1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene involves its interaction with specific molecular targets. The bromoalkyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-2-methylpentan-2-yl)-2,4,5-trimethylbenzene
  • 4-(4-bromo-2-methylpentan-2-yl)oxane
  • 1-[(4R)-4-bromo-2-methylpentan-2-yl]-4-methylcyclohexane

Uniqueness

1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene is unique due to the presence of both a bromoalkyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1341316-44-6

Molecular Formula

C13H19BrO

Molecular Weight

271.2

Purity

75

Origin of Product

United States

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